Product packaging for Quinoline-8-carboxamide(Cat. No.:CAS No. 55706-61-1)

Quinoline-8-carboxamide

Cat. No.: B1604842
CAS No.: 55706-61-1
M. Wt: 172.18 g/mol
InChI Key: HPQRQAOVNXWEEQ-UHFFFAOYSA-N
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Description

Quinoline-8-carboxamide (CAS 55706-61-1) is a high-value chemical scaffold in medicinal chemistry and biological research. This compound features a quinoline core substituted with a carboxamide group at the 8-position, making it a versatile precursor for developing novel therapeutic agents . In cancer research, the quinoline carboxamide scaffold is recognized as a privileged structure for designing potent anticancer agents . Derivatives of quinoline carboxamides have demonstrated mechanisms of action that include inhibition of key enzyme families such as histone deacetylases (HDACs) and protein kinases . These inhibitors can induce cell cycle arrest and apoptosis in tumor cells, showing promise as lead compounds for further drug development . Beyond oncology, quinoline carboxamides are being investigated for their antimalarial efficacy. Research indicates that these compounds can act as potent inhibitors of P. falciparum falcipain-2, a cysteine protease essential for parasite hemoglobin hydrolysis, thereby arresting parasite growth at the trophozoite stage . The structural flexibility of the this compound core allows for extensive derivatization, facilitating the optimization of pharmacological properties and target selectivity for various research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1604842 Quinoline-8-carboxamide CAS No. 55706-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRQAOVNXWEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204243
Record name 8-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55706-61-1
Record name 8-Quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Quinoline 8 Carboxamide Analogues

Strategies for Quinoline-8-carboxamide Core Synthesis

The construction of the fundamental this compound structure can be achieved through several modern synthetic approaches, with palladium-catalyzed reactions and C-H bond activation methods being particularly prominent.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of quinoline-8-carboxamides. These methods often involve the coupling of a quinoline (B57606) precursor with an appropriate amine or amide source. For instance, 3-substituted quinoline-8-carboxamides can be synthesized from 3-iodothis compound through Suzuki, Sonogashira, and Stille couplings. acs.orgresearchgate.net This approach allows for the late-stage introduction of diversity into the molecule. acs.orgresearchgate.net

Another strategy involves the selective palladium-catalyzed coupling at the 2-position of 2,8-dibromoquinoline (B1372101). This is followed by a lithium-bromine exchange and subsequent reaction with trimethylsilyl (B98337) isocyanate to form the 8-carboxamide group. acs.orgresearchgate.net Additionally, palladium-catalyzed aminocarbonylation of iodoarenes, such as 5-chloro-7-iodo-8-methoxy-quinoline, with various amines and carbon monoxide provides a route to ortho-alkoxy-aryl carboxamides, which are precursors to quinoline-based ligands. tandfonline.com The chemoselectivity of these reactions can often be controlled by the carbon monoxide pressure, favoring either monocarboxamides or ketocarboxamides. tandfonline.com

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Analogues

Starting MaterialCoupling Partner(s)Catalyst/ReagentsProduct TypeRef
3-Iodothis compoundVarious boronic acids, alkynes, or organostannanesPd catalyst3-Substituted quinoline-8-carboxamides acs.orgresearchgate.net
2,8-DibromoquinolineAlkyl/aryl groupsPd catalyst, n-BuLi, TMS-NCO2-Substituted quinoline-8-carboxamides acs.orgresearchgate.net
5-Chloro-7-iodo-8-methoxy-quinolineAmines, COPd(0) catalyst5-Chloro-7-carboxamido-8-methoxy-quinoline derivatives tandfonline.com

Aldehyde C–H Bond Activation Methods

A more recent and atom-economical approach involves the direct amidation of aldehydes through palladium-catalyzed C-H bond activation. This method facilitates the coupling of quinoline-8-carbaldehydes with anilines and other amines to produce quinoline-8-carboxamides in moderate to good yields. thieme-connect.comthieme-connect.com This chelation-assisted C-H activation strategy is significant as it avoids the pre-functionalization often required in traditional amide synthesis, thus reducing waste. thieme-connect.comthieme-connect.com The reaction typically employs a palladium catalyst, such as palladium(II) acetate, along with an oxidant and a base. thieme-connect.com This methodology has shown potential for application in peptide synthesis by derivatizing amino acids with quinoline moieties. thieme-connect.com

Table 2: Selected Examples of Quinoline-8-carboxamides Synthesized via Aldehyde C–H Activation

Quinoline-8-carbaldehydeAmineCatalyst/ReagentsYieldRef
Quinoline-8-carbaldehydeAnilinePd(OAc)₂, Ag₂CO₃, KOAcModerate to Good thieme-connect.com
Quinoline-8-carbaldehydeVarious anilines and aliphatic aminesPd(OAc)₂, Ag₂CO₃, KOAc52-84% thieme-connect.com

Other Established Synthetic Pathways for Quinoline Carboxamides

Beyond palladium-catalyzed methods, other established routes to quinoline carboxamides exist. One common approach involves the condensation of a carboxylic acid with an amine, often facilitated by a coupling agent. For example, 8-hydroxyquinoline-2-carboxylic acid can be coupled with sulfanilamide (B372717) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to form N-(4-sulfamoylphenyl)quinoline-2-carboxamide derivatives. nih.govtandfonline.com

Multicomponent reactions (MCRs) also offer an efficient pathway to construct complex quinoline carboxamide libraries in a single step. researchgate.net Furthermore, modified Pfitzinger and Doebner reactions are classical methods that have been enhanced with green chemistry principles, such as using solvent-free conditions, efficient catalysts, and microwave irradiation, to synthesize quinoline-4-carboxylic acids and their carboxamide derivatives. imist.ma For instance, a one-step synthesis of multisubstituted quinoline-4-carboxamides can be achieved by refluxing isatins with 1,1-enediamines in the presence of sulfamic acid. researchgate.net

Functionalization and Derivatization at Quinoline Ring Positions

The biological activity of this compound can be fine-tuned by introducing various substituents at different positions on the quinoline ring. The 2- and 3-positions are common sites for such modifications.

Modifications at the 2-Position of the Quinoline Moiety

The 2-position of the quinoline ring is often targeted for functionalization to explore structure-activity relationships. As previously mentioned, palladium-catalyzed couplings on 2,8-dibromoquinoline can selectively introduce alkyl or aryl groups at the 2-position. acs.orgresearchgate.net The resulting 2-substituted-8-bromoquinolines are key intermediates for the synthesis of 2-substituted quinoline-8-carboxamides. acs.orgresearchgate.net

Additionally, amide functional groups can be installed at the 2-position of the quinoline scaffold. scispace.com This modification alters the electronic and steric properties of the molecule, which can influence its interaction with biological targets. scispace.com Various methods, including the use of acyl chloride intermediates, have been explored for this purpose. scispace.com The introduction of alkyl chains at the 2-position of quinolines has also been achieved using Rh-, Pd-, and more recently, Cu-catalytic systems, often starting from quinoline N-oxides. nih.gov

Substitutions at the 3-Position of the Quinoline Moiety

The 3-position of the quinoline ring is another key site for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are highly effective for introducing a wide range of substituents at this position, starting from 3-iodothis compound. acs.orgresearchgate.net This late-stage functionalization strategy is efficient for creating chemical diversity in the final products. acs.orgresearchgate.net

The synthesis of 3-quinolinecarboxamide derivatives can also be achieved through multi-step reactions, which may involve the condensation of starting materials to form the quinoline ring, followed by the introduction of the carboxamide and other substituents. ontosight.ai These modifications are crucial for exploring the therapeutic potential of this class of compounds. ontosight.ai

Derivatization at the 4-Position

Modification of the 4-position of the quinoline ring in this compound derivatives allows for the introduction of diverse functional groups that can significantly influence the molecule's properties. One key strategy for functionalization at this position is through amination. The introduction of an amino group at the C4-position of 8-hydroxyquinoline-2-carboxylic acid derivatives, a related precursor scaffold, can be achieved through methods like catalytic hydrogenation or transition-metal-mediated coupling. smolecule.com For instance, Hartwig–Buchwald amination protocols, which utilize palladium catalysts with specialized ligands like Xantphos, have been successfully employed for the direct coupling of aryl halides at the 4-position, achieving high yields. smolecule.com

In other quinoline systems, such as quinoline-4-carboxylic acids, derivatization is more common and provides insight into potential reactions. For these systems, the Doebner reaction, which involves the condensation of anilines, pyruvic acid, and aldehydes, is a primary route to 2-substituted quinoline-4-carboxylic acids that can be further converted to carboxamides. imist.ma Modifications often involve synthesizing the core and then coupling the resulting carboxylic acid with various amines. For example, novel quinoline-4-carboxamide derivatives bearing a triazole moiety have been synthesized by coupling 2-oxo-quinoline-4-carboxylic acid with an amino acid ester, followed by further reactions. imist.ma While these examples pertain to the 4-carboxamide isomer, the principles of building a substituted quinoline core and then forming an amide are broadly applicable.

Strategic Substitutions at the 8-Position

The 8-position, featuring the defining carboxamide group, is a primary site for strategic modification to generate diverse analogues. A common synthetic pathway involves the initial preparation of a substituted quinoline-8-carboxylic acid, which is then coupled with an appropriate amine to form the desired carboxamide.

A versatile approach begins with a pre-functionalized quinoline, such as 8-hydroxyquinaldine. nih.govresearchgate.net This starting material can be oxidized to 8-hydroxyquinoline-2-carboxylic acid. nih.gov This acid intermediate is then coupled with an amine, for example, sulfanilamide, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to yield an 8-hydroxy-quinoline-carboxamide derivative. nih.govresearchgate.net The exposed hydroxyl group at the 8-position serves as a handle for further derivatization, such as O-alkylation or O-arylation, using various alkyl or benzyl (B1604629) halides to afford the final 8-alkoxy or 8-aryloxy this compound products. nih.govnih.gov

Another strategy involves palladium-catalyzed coupling reactions directly on a halogenated quinoline precursor. For instance, 2-substituted quinoline-8-carboxamides have been prepared starting from 2,8-dibromoquinoline. acs.org A selective Pd-catalyzed coupling at the 2-position is performed first, followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an isocyanate to form the 8-carboxamide group. acs.org This method allows for late-stage diversification at the 2-position while constructing the 8-carboxamide moiety.

The following table summarizes a series of 8-substituted quinoline-2-carboxamides synthesized via the O-alkylation of an 8-hydroxyquinoline (B1678124) precursor. nih.gov

Remote Substituent Effects on this compound Derivatives

Substituents on the quinoline ring can exert significant electronic and steric effects that influence reactivity at distant positions. The 8-amido group is a particularly effective directing group for the functionalization of remote C-H bonds, a testament to its powerful substituent effect.

Research has shown that the 8-amido group can enable chelation-induced, regioselective C-H functionalization at the C5 position of the quinoline ring. acs.org An iron-catalyzed C-H allylation of N-aryl quinoline-8-carboxamides demonstrates this principle, where the 8-amido group acts as a bidentate directing group, facilitating the selective formation of C5-allylated products. acs.org This directing effect is crucial, as the reaction fails with N-methyl-protected carboxamides or with simple quinoline, highlighting the indispensable role of the specific 8-amido scaffold. acs.org Similarly, a metal-free protocol for the C5-H halogenation of various 8-substituted quinolines, including tertiary amides and ureas, has been developed using trihaloisocyanuric acids. nih.gov This method's success relies on the directing capacity of the 8-position substituent to achieve high regioselectivity for the geometrically inaccessible C5 position. nih.gov

Advanced Synthetic Techniques and Novel Approaches

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. The synthesis of this compound and its derivatives has benefited significantly from such advanced techniques.

Microwave-Assisted Synthesis in Quinoline Carboxamide Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods. arabjchem.orgnih.gov This technique has been effectively applied to the synthesis of various quinoline carboxamides and their precursors.

For example, a one-step, microwave-assisted method has been developed for the direct amidation of quinoline-2-carboxylic acid with substituted anilines, providing an efficient route to quinoline-2-carboxanilides. arabjchem.org Similarly, the synthesis of quinoline-4-carboxylic acids and their subsequent conversion to esters and hydrazides have been achieved rapidly and in high yields (92-99%) under microwave irradiation (MWI). researchgate.net In one procedure, the condensation of a carbohydrazide (B1668358) with various aldehydes to form the final products was completed in just 1 to 3 minutes using microwave heating. ijlpr.comfrontiersin.org

The benefits of this technology are highlighted in comparative studies. A Friedlander reaction for synthesizing quinolyl-quinolinones saw reaction times plummet from 7–9 hours with conventional heating to just 4–7 minutes under microwave irradiation, with the added benefit of higher product purities. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being integrated into the synthesis of quinoline derivatives. These strategies are crucial for developing sustainable chemical processes. nih.gov

Key green approaches in quinoline synthesis include:

Use of Greener Solvents: Shifting from hazardous organic solvents to environmentally benign alternatives like water or ethanol (B145695) is a core principle. Reactions for synthesizing quinoline derivatives have been successfully carried out in water, which is inexpensive and non-toxic. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies workup procedures. A rapid, efficient, and low-cost method for synthesizing quinoline analogues has been reported under solvent-free conditions.

Catalysis: The use of inexpensive, non-toxic, and reusable catalysts is preferred over stoichiometric reagents. For example, FeCl3·6H2O has been employed as an environmentally benign catalyst for the one-pot synthesis of quinoline derivatives, offering advantages like shorter reaction times and milder conditions.

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. nih.gov This approach streamlines the synthesis and is highly atom-economical. nih.gov

These green methodologies represent a significant shift from traditional synthetic routes like the Skraup or Friedlander syntheses, which often require harsh conditions and hazardous reagents. By embracing green chemistry, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Molecular Mechanisms of Action and Biological Target Interactions of Quinoline 8 Carboxamide Derivatives

Enzyme Inhibition Studies

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

A series of quinoline-8-carboxamides have been designed and evaluated as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. acs.orgnih.gov The design of these inhibitors is based on maintaining a specific pharmacophore conformation through an intramolecular hydrogen bond. acs.orgnih.gov Modifications at the 2 and 3-positions of the quinoline (B57606) ring have been explored to understand the structure-activity relationship (SAR). acs.orgnih.gov

Substituents at the 2-position of the quinoline-8-carboxamide scaffold were found to increase potency, with 2-methylthis compound being the most active among the synthesized compounds, exhibiting an IC50 value of 500 nM. nih.gov This is more potent than the standard water-soluble inhibitor, 5-aminoisoquinolin-1-one (5-AIQ), which has an IC50 of 1.8 µM. nih.gov The SAR for 3-substituted compounds indicated a preference for small, narrow groups to achieve effective inhibition of human recombinant PARP-1 activity. nih.gov

Inhibition of PARP-1 by this compound Derivatives
CompoundSubstitutionIC50 (nM)
2-methylthis compound2-methyl500
5-aminoisoquinolin-1-one (5-AIQ)-1800

Carbonic Anhydrase (CA) Inhibition

Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and assessed for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov With the exception of hCA IX, all other isoforms were inhibited by these compounds in the low to high nanomolar range. nih.govnih.gov

Compound 5h from the series demonstrated the most potent inhibition against hCA I and hCA II, with inhibition constants (KI) of 61.9 nM and 33.0 nM, respectively. nih.govnih.gov Compounds 5a and 5b also showed significant inhibition of hCA II with KI values of 88.4 nM and 85.7 nM, respectively. nih.govresearchgate.net The inhibition for hCA IV was observed in the range of 657.2–6757 nM. nih.govnih.gov These findings suggest that specific substitutions on the quinoline-2-carboxamide (B1208818) scaffold can lead to potent and selective inhibitors of certain CA isoforms. nih.gov

Inhibition of Carbonic Anhydrase Isoforms by Quinoline-2-carboxamide Derivatives
CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IV (KI, nM)hCA IX (KI, nM)
5a-88.4->10,000
5b-85.7->10,000
5h61.933.0->10,000

Pim-1 Kinase Inhibition

Quinoline-carboxamide derivatives have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer development. nih.govresearchgate.net One study highlighted a carboxamide appended quinoline derivative, compound 3e, as the most active inhibitor with an 82.27% inhibition and an IC50 of 0.11 µM when compared to the reference standard SGI-1776. researchgate.net The unique ATP-binding pocket of Pim-1 kinase presents an opportunity for the design of specific inhibitors. tandfonline.comnih.gov The structure-based design of these inhibitors often involves creating hybrids, for instance, by tethering a pyridine (B92270) moiety to the quinoline scaffold, to enhance inhibitory activity. tandfonline.comnih.gov

CD38 Enzyme Inhibition

A high-throughput screening identified an 8-quinoline carboxamide as a micromolar inhibitor of the NAD-hydrolyzing enzyme CD38. acs.orgnih.gov This initial hit, compound 1a, had an IC50 of 7200 ± 2400 nM. acs.org Systematic exploration of the structure-activity relationships of the 4-, 6-, and 8-substituents of the quinoline ring led to the discovery of derivatives that were 10- to 100-fold more potent. nih.govresearchgate.net

The benzyl (B1604629) group in the initial hit was found to be crucial for inhibitory activity. acs.org Further modifications, such as the introduction of a 4-amino group and various substitutions on the benzyl moiety, significantly improved potency. acs.org For instance, isosteric replacement of the carboxamide at the 8-position resulted in a loss of activity. acs.org Two of the more potent inhibitors, 1ah and 1ai, were shown to elevate NAD tissue levels in vivo. acs.orgnih.gov

Inhibition of CD38 by 8-Quinoline Carboxamide Derivatives
CompoundIC50 (nM)
1a7200 ± 2400

Topoisomerase Inhibition

The compound 2-(4-pyridyl)this compound has been identified as an agent that interferes with the action of topoisomerase II. nih.gov This derivative, related to the classic topoisomerase II-targeted drug amsacrine, induces DNA-protein cross-links (DPC) and DNA double-strand breaks (DSB) in cells. nih.gov The formation of DPC by 2-(4-pyridyl)this compound in isolated nuclei was found to be ATP-dependent and was inhibited by novobiocin, a known topoisomerase II inhibitor. nih.gov This indicates that the mechanism of action involves the stabilization of topoisomerase II cleavage complexes. nih.gov However, the mechanism of enzyme inhibition by these tricyclic carboxamides differs from the classical trapping of topoisomerase in a covalent cleavage complex seen with agents like m-AMSA. nih.gov

Protein Kinase Inhibition (General)

The quinoline scaffold is a prominent feature in a multitude of protein kinase inhibitors. researchgate.netnih.gov Quinoline-based small molecules have been developed to target a variety of kinases involved in carcinogenic pathways, including VEGFR, EGFR, and those in the PI3K/AkT/mTOR pathway. researchgate.netnih.gov For example, 3,6-disubstituted quinoline derivatives have shown selective inhibition against c-Met kinase with IC50 values in the nanomolar range. nih.gov Furthermore, quinoline-3-carboxamide (B1254982) derivatives have been designed and synthesized as potential inhibitors of ataxia telangiectasia mutated (ATM) kinase, a key enzyme in the DNA damage response pathway. mdpi.com These derivatives are designed to be competitive inhibitors of ATP at the kinase's hinge region. mdpi.com

Ion Channel Modulation (e.g., Sodium Channels)

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. Modulation of these channels is a key mechanism for many therapeutic agents, including anesthetics and antiepileptics.

The potential for quinoline-carboxamide derivatives to act as modulators of sodium channels has been explored. A patent application has disclosed quinoline and quinazoline (B50416) amides as potential modulators of sodium channels, indicating that this chemical space is being investigated for therapeutic applications related to ion channel function. google.com While detailed primary research on the specific interaction of this compound with sodium channels is limited in the provided context, the broader class of carboxamides is known to interact with these channels. For example, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptors, a type of ionotropic glutamate (B1630785) receptor, which highlights the capacity of carboxamide-containing scaffolds to interact with ion channels. The development of selective allosteric modulators for different sodium channel isoforms is an active area of research, as it could lead to more targeted therapies with fewer side effects. nih.gov

Pathways in Cellular Processes

Apoptosis Induction

This compound derivatives have been identified as potent inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells. The mechanism of action for these compounds frequently involves the modulation of key proteins in the apoptotic cascade.

Research into carboxamide-appended quinoline moieties has shown that active derivatives can trigger apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins within the cell. research-nexus.net Specifically, these compounds have been observed to down-regulate the anti-apoptotic protein Bcl-2. research-nexus.net The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with Bcl-2 itself acting to prevent the release of cytochrome c from the mitochondria, thereby inhibiting cell death.

Concurrently with the down-regulation of Bcl-2, these quinoline derivatives up-regulate the expression of pro-apoptotic proteins such as BAX and Caspase-3. research-nexus.net BAX, another member of the Bcl-2 family, promotes apoptosis by permeabilizing the mitochondrial outer membrane. The activation of Caspase-3, an executioner caspase, is a central event in apoptosis, leading to the cleavage of various cellular substrates and culminating in cell death. researchgate.net This strategic shift in the cellular environment, favoring pro-apoptotic signals over anti-apoptotic ones, highlights a primary mechanism by which these compounds exert their anticancer effects. research-nexus.netresearchgate.net Furthermore, certain quinoline-carboxamide derivatives have been shown to block survival signals, leading to apoptotic cell death characterized by cellular shrinkage and nuclear condensation. nih.gov

Table 1: Effect of Quinoline-Carboxamide Derivatives on Apoptotic Proteins

Protein TargetEffectOutcomeSource
Bcl-2Down-regulationInhibition of anti-apoptotic activity research-nexus.net
BAXUp-regulationPromotion of apoptosis research-nexus.net
Caspase-3Up-regulation/ActivationExecution of apoptosis research-nexus.net

Cell Proliferation Inhibition

A significant aspect of the anticancer potential of this compound derivatives lies in their ability to inhibit the proliferation of cancer cells. This anti-proliferative activity has been demonstrated across a variety of cancer cell lines.

Studies have identified several carboxamide-appended quinoline derivatives that exhibit notable anti-proliferative activities, in some cases comparable to the standard chemotherapy drug Doxorubicin. research-nexus.net These compounds have shown efficacy against breast (MCF-7), colon (CACO, HCT-116), and liver (HepG-2) cancer cell lines. research-nexus.net An important feature of these derivatives is their selective cytotoxicity, showing minimal adverse effects on normal human cells at concentrations effective against cancer cells. research-nexus.net

The mechanisms underlying this inhibition are linked to the modulation of key enzymes involved in cancer cell metabolism and growth. For instance, quinoline-8-sulfonamide (B86410) derivatives, which contain a carboxamide moiety, have been found to interact with and inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govresearchgate.net PKM2 is a critical glycolytic enzyme that is overexpressed in many tumors and plays a role in promoting cancer cell proliferation and resistance to apoptosis. nih.gov By modulating PKM2, these compounds can disrupt tumor metabolism, leading to a reduction in cell viability and proliferation, as observed in A549 lung cancer cells. nih.govresearchgate.net

Table 2: Anti-proliferative Activity of Quinoline-Carboxamide Derivatives in Cancer Cell Lines

Derivative TypeTargeted Cancer Cell LinesObserved EffectPotential MechanismSource
Carboxamide-appended quinolines (e.g., 3e, 4b, 11b, 13d)MCF-7 (Breast), CACO (Colon), HepG-2 (Liver), HCT-116 (Colon)Significant inhibition of cell proliferationPim-1 kinase inhibition research-nexus.net
Quinoline-8-sulfonamidesA549 (Lung)Reduced cell number and viabilityInhibition of Pyruvate Kinase M2 (PKM2) nih.gov
Quinoline-carboxamidesMCF-7 (Breast)Inhibited P2X7R-transfected cell proliferationAntagonism of P2X7 receptor nih.gov

Multidrug Resistance Reversal in Cancer Therapy

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. Quinoline derivatives have emerged as promising agents to reverse this resistance. nih.gov The expression of efflux pumps like P-glycoprotein (P-gp) in cancer cells is a common mechanism of MDR, as these pumps actively transport chemotherapeutic drugs out of the cell. nih.gov

One notable quinoline-type reversal agent, MS-209, has been shown to effectively overcome resistance to drugs like docetaxel (B913) in MDR cancer cells that express P-gp. nih.gov By inhibiting the function of these efflux pumps, MS-209 allows the concentration of the anticancer drug to build up within the resistant cancer cells, thereby restoring its therapeutic efficacy. nih.gov In established solid tumor xenograft models, the combination of MS-209 with docetaxel demonstrated significantly greater antitumor activity compared to docetaxel alone, particularly in tumors expressing high levels of P-gp, such as MCF-7/ADM. nih.gov This indicates that quinoline-based compounds can act as chemosensitizers, making resistant tumors susceptible to conventional chemotherapy. The investigation of quinoline derivatives for treating multidrug resistance is considered an important direction in modern cancer research. nih.gov

Table 3: Quinoline Derivatives in Multidrug Resistance Reversal

CompoundMechanism of ActionEffectCancer ModelSource
MS-209Inhibition of P-glycoprotein (P-gp) efflux pumpPotentiates antitumor efficacy of docetaxelMDR solid tumor xenografts (HCT-15, MCF-7/ADM) nih.gov
General Quinoline DerivativesNot specifiedConsidered for use in treating MDRGeneral cancer therapy nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Quinoline 8 Carboxamide Analogues

Positional Effects of Substituents on Biological Potency

The biological activity of quinoline (B57606) derivatives can be significantly modulated by the placement of various substituents on the core ring structure. dntb.gov.ua Structure-activity relationship (SAR) studies have identified several key positions on the quinoline ring where modifications can drastically alter potency and efficacy.

Incorporating the carboxamide linkage at different positions within the quinoline framework is a known strategy for enhancing pharmacological properties, particularly in the development of anticancer agents. nih.gov While the 8-carboxamide series is a specific focus, broader studies on quinoline derivatives provide critical insights into positional effects. For instance, in the related quinoline carboxylic acids, three principal regions have been identified as critical for the inhibition of dihydroorotate (B8406146) dehydrogenase: the C(2), C(4), and the benzo portion of the quinoline ring. nih.gov At the C(2) position, bulky hydrophobic substituents are often necessary, while the C(4) position shows a strict requirement for a carboxylic acid (or a bioisostere like a carboxamide). nih.gov

Influence of Functional Group Diversity on Target Affinity and Selectivity

The nature of the functional groups appended to the quinoline-8-carboxamide core is a primary determinant of target affinity and selectivity. The introduction of various substituents allows for the modulation of key physicochemical properties such as lipophilicity, electronic effects, and hydrogen bonding capacity, which in turn dictates the molecule's interaction with its biological target. nih.gov

In a series of quinoline-6-carboxamide (B1312354) benzenesulfonates designed as P2X7R antagonists, the potency was significantly influenced by the substituents on the phenyl ring. nih.gov The attachment of an electron-withdrawing -OCF3 group resulted in a 10-fold enhancement in potency compared to the reference compound. nih.gov Other substitutions with groups like methyl (-CH3), benzyl (B1604629) (-CH2C6H5), chloro (-Cl), fluoro (-F), and iodo (-I) also increased affinity, though to varying degrees. nih.gov This highlights that both electron-withdrawing and electron-donating groups can enhance activity, suggesting that a combination of electronic and steric factors governs the interaction with the receptor. nih.gov

Similarly, in a study of 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors, substitutions at the 8-position directly influenced inhibitory potency against different isoforms of the enzyme. nih.gov Compounds with 4-nitro benzyl and 2-bromo benzyl substitutions at the 8-OH position showed low nanomolar inhibitory potencies against the hCA II isoform. nih.gov The data indicates that the choice of functional group can also impart selectivity for different, yet related, biological targets. For example, while potent against hCA I and hCA II, the same series of compounds showed only moderate to weak inhibition of the hCA IV isoform. nih.gov

The following table summarizes the influence of various functional groups on the biological activity of quinoline carboxamide analogues from selected studies.

Compound SeriesTargetSubstituentPositionEffect on PotencyReference IC50/Kᵢ
Quinoline-6-carboxamideh-P2X7R-OCF₃4-position of phenyl ring10-fold increase0.457 µM
Quinoline-6-carboxamideh-P2X7R-CH₃4-position of phenyl ring8-fold increase0.682 µM
Quinoline-6-carboxamideh-P2X7R-F4-position of phenyl ring~6-fold increase1.18 µM
Quinoline-6-carboxamideh-P2X7R-Cl4-position of phenyl ring~6-fold increase1.33 µM
Quinoline-2-carboxamide (B1208818)hCA II2-bromo benzyl8-OH positionHigh (low nM)85.7 nM
Quinoline-2-carboxamidehCA II4-nitro benzyl8-OH positionHigh (low nM)88.4 nM

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Pharmacophore Conformation

Intramolecular hydrogen bonds (IHBs) play a critical role in pre-organizing a molecule into a specific three-dimensional shape, which can be essential for its recognition by and binding to a biological target. By reducing the number of rotatable bonds and shielding polar functional groups, IHBs can effectively lower the energetic cost of membrane permeation and improve oral bioavailability. h1.co

In molecules containing both a hydrogen bond donor (like the N-H of the carboxamide) and an acceptor (like the quinoline nitrogen), the formation of an IHB is highly plausible. Such an interaction can lock the carboxamide group in a specific orientation relative to the quinoline ring, defining the bioactive conformation. Computational studies on related structures, such as quinine (B1679958) and quinidine, which contain a quinoline moiety, have shown the possibility of conformers stabilized by an IHB between different parts of the molecule. nih.gov While these IHB-containing conformers may not always be the absolute lowest in energy, their relative energy is often low enough for them to be present in a significant population and to be potentially responsible for the compound's biological activity. nih.gov

Research on quinoline-2-carboxyamide N-oxide has provided direct evidence of intramolecular hydrogen bonding. ruc.dk The formation of an IHB influences the molecule's electronic structure and conformation. This pre-organization can be crucial for fitting into a specific binding pocket of a target protein, where the rigidified conformation complements the receptor's surface. The stabilizing effect of an IHB can be comparable to the stabilizing effect of the preferred mutual orientation of the two moieties, indicating its significance in conformational preference. nih.gov

Conformational Analysis and Bioactive Conformations of Quinoline-8-carboxamides

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and, ultimately, to determine the specific "bioactive conformation" that it adopts when binding to its target. For quinoline-8-carboxamides, the key conformational features are the rotational barriers around the single bonds connecting the carboxamide group to the quinoline ring and to any N-substituent.

The spatial arrangement of substituents is critical as it dictates how a compound fits into the binding site of its target. mdpi.com For dimeric monoterpenoid quinoline alkaloids, the stereochemistry at a single carbon center was found to be the main determinant of potency, causing a significant difference in antimycobacterial activity. This was attributed to one stereoisomer assuming a conformation that better complements the target's binding pocket, while the other likely experiences steric clash or misalignment of its pharmacophoric features. mdpi.com

Computational methods, including Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset Perturbation Theory (MP2), are valuable tools for studying the conformational landscape of quinoline derivatives. nih.gov These studies can identify stable conformers, including those stabilized by intramolecular interactions like hydrogen bonds, as discussed in the previous section. The bioactive conformation is the specific arrangement that allows for optimal interactions—such as hydrogen bonding, hydrophobic contacts, and steric complementarity—with the target, leading to a biological response. mdpi.com Understanding this conformation is a cornerstone of rational drug design, enabling the creation of more potent and selective analogues.

Ligand-Target Complex Stabilization Studies

The stability of the complex formed between a this compound analogue (the ligand) and its biological target is the result of a network of specific intermolecular interactions. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze these interactions, providing insights into the key factors that govern binding affinity. nih.govnih.gov

Studies on various quinoline derivatives have identified several key types of interactions that contribute to the stabilization of the ligand-receptor complex:

Hydrogen Bonds: These are crucial for both affinity and specificity. For example, in one study, the quinoline moiety of a ligand was observed to form a hydrogen bond with an arginine residue (Arg312) in the active site of α-glucosidase. nih.gov The amide group of the carboxamide is also a prime candidate for forming strong hydrogen bonds with amino acid residues in a binding pocket. mdpi.com

Hydrophobic and π-Interactions: The aromatic quinoline ring system frequently participates in hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), and π-cation interactions with positively charged residues like arginine. nih.gov

MD simulations can further assess the dynamic stability of the ligand-target complex over time. nih.govfrontiersin.org By calculating parameters like the root mean square deviation (RMSD), researchers can determine if the ligand remains stably bound in its initial docked pose or if significant conformational changes occur. A stable RMSD profile for the ligand within the binding pocket is indicative of a stable and favorable binding mode. frontiersin.org These stabilization studies are critical for understanding the molecular basis of a compound's activity and for guiding the rational design of new derivatives with improved binding affinity. nih.gov

Computational Chemistry and in Silico Approaches in Quinoline 8 Carboxamide Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline-8-carboxamide research, docking studies are crucial for elucidating how these ligands interact with the binding sites of biological targets such as enzymes and receptors.

Research on various quinoline (B57606) carboxamide derivatives has demonstrated their potential to interact with a range of therapeutically relevant proteins. Docking studies reveal the specific binding modes and key molecular interactions responsible for their biological activity. For instance, studies on quinoline derivatives targeting the SARS-CoV-2 main protease (Mpro) have shown that these compounds can form stable complexes within the enzyme's allosteric site. nih.gov Key interactions often involve hydrogen bonds with highly conserved amino acid residues like His41, Glu166, and Asp187, as well as π-interactions with residues such as His41. nih.gov

Similarly, in the investigation of quinoline-3-carboxamides (B1200007) as inhibitors of DNA damage response (DDR) kinases like ATM, molecular docking has been pivotal. mdpi.com These studies show that the quinoline nitrogen atom frequently binds to the hinge region of the kinase, acting as an ATP-competitive inhibitor. mdpi.com The stability of these ligand-protein complexes is a key indicator of potential inhibitory activity. Docking analyses of quinoline carboxamide analogues against microbial targets, such as those in Aeromonas hydrophila, have also been performed to understand their antimicrobial mechanisms. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential inhibitors. For example, in a study targeting phosphoinositide-dependent protein kinase-1 (PDK1), a quinoline-4-carboxamide derivative exhibited a strong binding energy of -10.2 kcal/mol, indicating potent inhibition. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Carboxamide Derivatives

Derivative Class Target Protein Key Interacting Residues Software/Method
Quinoline Derivatives SARS-CoV-2 Mpro (6LU7) His41, Tyr54, His164, Glu166, Asp187 DS v20.1.0.19295
Quinoline-3-carboxamides ATM Kinase Hinge region residues Maestro
Quinoline-4-carboxamides PDK1 (1OKY) Not specified Not specified

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound derivatives. These methods provide detailed information about the molecule's three-dimensional geometry, charge distribution, and orbital energies.

DFT studies, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to optimize the molecular structures of these compounds. nih.gov From these calculations, several quantum chemical descriptors can be derived to understand molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov MEP maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding how the molecule will interact with biological receptors and for predicting sites of potential hydrogen bonding. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions, such as the stability conferred by hydrogen bonds within the molecular structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex in a dynamic, solvated environment. nih.govnih.gov

A typical MD simulation runs for a significant duration, such as 100 nanoseconds, to observe the dynamic behavior of the system. nih.govnih.gov The stability of the protein-ligand complex is a key outcome, often assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site. nih.gov

Other important analyses include:

Root Mean Square Fluctuation (RMSF): This measures the flexibility of individual amino acid residues, identifying which parts of the protein are most affected by ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations determine the compactness of the protein-ligand complex. A stable SASA value indicates that the complex maintains its structural integrity throughout the simulation. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and receptor over time, confirming the persistence of key interactions identified in docking studies. nih.gov

These simulations have been used to validate docking results for quinoline derivatives targeting proteins like the SARS-CoV-2 Mpro and ATM kinase, confirming the stability of the predicted binding modes. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. fiveable.me This model can then be used as a 3D query to screen large compound databases (virtual screening) to find novel molecules with the potential for similar biological activity. nih.gov

For quinoline derivatives, both ligand-based and structure-based pharmacophore models have been developed. Ligand-based models are generated by analyzing a set of known active compounds to identify their common chemical features. fiveable.me For example, a 3D-QSAR study on cytotoxic quinolines with tubulin inhibitory activity identified a six-point pharmacophore model (AAARRR.1061) as being optimal. This model consisted of three hydrogen bond acceptors and three aromatic ring features. scienceopen.com

This validated pharmacophore model was subsequently used to screen a database of compounds. The hits from this screening were then subjected to further filtering based on drug-likeness criteria (like Lipinski's rule of five) and ADMET properties before being docked into the target protein's active site to prioritize candidates for synthesis and biological testing. nih.govscienceopen.com This approach streamlines the discovery of novel chemotypes that can act as inhibitors for specific targets. nih.gov

Table 2: Example of a Pharmacophore Model for Quinoline Derivatives

Model Name Key Pharmacophoric Features Application

In Silico Prediction of Biological Activity and ADMET Properties

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. mdpi.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early identification and elimination of compounds with unfavorable profiles, saving considerable time and resources. iipseries.orgspringernature.com

Various computational tools and web servers, such as SwissADME, pkCSM, and admetSAR, are used to predict the ADMET profiles of this compound derivatives. mdpi.combenthamdirect.com These predictions are often guided by rules like Lipinski's Rule of Five, which assesses a compound's drug-likeness and potential for good oral bioavailability. nih.gov

Key ADMET parameters predicted for quinoline derivatives include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are calculated to predict oral absorption. mdpi.com

Distribution: Blood-Brain Barrier (BBB) permeability and CNS penetration are assessed to determine if a compound is likely to cause neurological side effects. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes helps to identify potential drug-drug interactions.

Excretion: Properties related to clearance from the body are estimated.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity are commonly performed. benthamdirect.com

Studies on various quinoline carboxamide series have shown that designed compounds can possess acceptable pharmacokinetic and toxicological profiles, indicating their potential as orally bioavailable and less toxic drug candidates. benthamdirect.comresearchgate.net

Table 3: Selected In Silico ADMET Predictions for Quinoline Derivatives

Parameter Description Predicted Outcome for Studied Derivatives
Lipinski's Rule of Five Assesses drug-likeness for oral bioavailability Generally compliant nih.gov
Human Intestinal Absorption (HIA) Percentage of drug absorbed through the gut Often predicted to be high mdpi.com
Caco-2 Permeability Predicts intestinal permeability Varies depending on the derivative mdpi.com
Blood-Brain Barrier (BBB) Permeability Ability to cross into the brain Many derivatives predicted not to cross, indicating lower neurotoxicity risk mdpi.com
Ames Toxicity Potential to be mutagenic Often predicted to be non-mutagenic benthamdirect.com

Pharmacological Applications and Therapeutic Potential of Quinoline 8 Carboxamide Derivatives

Anticancer Research

The quinoline (B57606) nucleus is a key component in numerous synthetic and natural products with recognized pharmacological activities, including anticancer properties. arabjchem.orgresearchgate.net Derivatives of quinoline have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as topoisomerases and protein kinases. arabjchem.orgresearchgate.net This has led to extensive research into their potential as effective and safe anticancer treatments. arabjchem.org

Specific Cancer Cell Line Studies (e.g., MCF-7, A549, CACO, HepG-2, HCT-116)

Quinoline-8-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity against a range of human cancer cell lines. Studies have shown that these compounds exhibit promising activity against breast (MCF-7), lung (A549), colon (HCT-116, CACO), liver (HepG-2), and prostate (PC3) cancer cell lines. researchgate.netresearchgate.netnih.gov

For instance, a series of novel quinoline derivatives demonstrated significant cytotoxic effects, with some compounds showing IC₅₀ values ranging between 5.6 and 19.2 µg/ml across five different tumor cell lines. researchgate.net In one study, compounds designated as 4c and 4d were particularly potent against the HepG-2 cell line, with IC₅₀ values of 8.02 ± 0.38 and 6.95 ± 0.34 μM, respectively. researchgate.net Compound 4c also showed more potent activity against HCT-116 cells (IC₅₀ = 7.15 ± 0.35 μM) than the reference drug 5-FU. researchgate.net Similarly, other research highlighted morpholine-substituted quinazoline (B50416) derivatives, where compound AK-10 displayed potent cytotoxicity against MCF-7 (IC₅₀ = 3.15 ± 0.23 μM) and A549 (IC₅₀ = 8.55 ± 0.67 μM) cell lines. rsc.org

CompoundCell LineActivity (IC₅₀)Source
Compound 4cHepG-28.02 ± 0.38 μM researchgate.net
Compound 4dHepG-26.95 ± 0.34 μM researchgate.net
Compound 4cHCT-1167.15 ± 0.35 μM researchgate.net
Compound 4bHCT-1163.7 µg/ml nih.gov
Compound 7cA54911.4 µg/ml nih.gov
AK-10MCF-73.15 ± 0.23 μM rsc.org
AK-10A5498.55 ± 0.67 μM rsc.org
AK-3MCF-76.44 ± 0.29 μM rsc.org

Tumor-Specific Targeting Strategies (e.g., Pyruvate (B1213749) Kinase M2)

A key strategy in modern anticancer research is the selective targeting of metabolic pathways that are unique to cancer cells. nih.govresearchgate.net One such target is the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in the glycolytic pathway that is overexpressed in many human tumors and plays a role in promoting tumor growth. nih.govnih.gov

Researchers have designed and synthesized series of 8-quinolinesulfonamide derivatives to act as modulators of PKM2. nih.govnih.gov These compounds are designed to interfere with the metabolic processes that allow cancer cells to proliferate. nih.gov In silico and in vitro experiments have identified promising candidates from this class. For example, a compound designated 9a was found to be a potent modulator of PKM2. nih.govresearchgate.net Further studies confirmed its ability to reduce intracellular pyruvate levels in A549 lung cancer cells, which had a direct impact on cancer cell viability and cell-cycle distribution. nih.govnih.gov A significant finding was that compound 9a exhibited greater cytotoxicity toward cancer cells than normal cells, indicating a high degree of selectivity in its action. nih.govresearchgate.net This selective targeting of PKM2 represents a promising therapeutic approach for modulating tumor metabolism. nih.gov

Antimicrobial and Antifungal Research

The rise of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial potential, showing activity against various bacteria and fungi. researchgate.netnih.govmdpi.com

Antibacterial Activities

Numerous studies have demonstrated the efficacy of quinoline-carboxamide derivatives against both Gram-positive and Gram-negative bacteria. A synthesized series of twenty novel quinoline carboxamide analogues showed that several compounds were active against Aeromonas and Enterococcus species. researchgate.net Another study on quinoline derivatives reported excellent antibacterial activity, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Furthermore, quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives have also shown significant inhibitory effects on the growth of pathogenic E. coli. semanticscholar.org

Compound/Derivative ClassBacterial StrainObserved ActivitySource
Quinoline carboxamide analogues (1a, 1b, 1k-1o)Aeromonas hydrophilaPromising activity researchgate.net
Quinoline carboxamide analogues (1f-1q, 1s, 1t)Enterococcus sp.Active researchgate.net
Compound 6 (Quinoline derivative)Bacillus cereus, Staphylococcus, Pseudomonas, E. coliMIC: 3.12 - 50 µg/mL nih.gov
QST8 and QST9Staphylococcus aureusMIC: 250 μg/mL nih.govacs.org
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureusExcellent activity (21 mm inhibition zone) mdpi.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coliVery good activity (19 mm inhibition zone) mdpi.com

Antifungal Activities

In addition to their antibacterial properties, quinoline derivatives have shown significant potential as antifungal agents against a variety of pathogenic fungi. nih.gov Research has targeted yeasts such as Candida species, which are common opportunistic pathogens, as well as dermatophytes that cause skin, hair, and nail infections. nih.gov

One study found that certain quinoline derivatives were selectively active against dermatophytes, with one compound exhibiting MIC values between 12.5 and 25 μg/ml. nih.gov Other derivatives in the same study showed specific anti-Candida action with MICs ranging from 25 to 50 μg/mL. nih.gov In a different series of quinoline-based thiosemicarbazides, a compound named QST10 was identified as the most attractive antifungal molecule, effective against Candida albicans with an MIC value of 31.25 μg/mL. nih.govacs.org Other studies have also reported good antifungal activity for various quinoline derivatives against fungi like Aspergillus niger. researchgate.net

Compound/Derivative ClassFungal StrainActivity (MIC)Source
Compound 5 (Quinoline derivative)Dermatophytes12.5–25 μg/ml nih.gov
Compounds 2 & 3 (Quinoline derivatives)Candida spp.25–50 μg/mL nih.gov
QST10Candida albicans31.25 μg/mL nih.govacs.org
QST2Candida albicans250 μg/mL nih.govacs.org
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicansExcellent activity (25 mm inhibition zone) mdpi.com

Antiprotozoal and Antimalarial Activities

Quinoline-based compounds have historically been cornerstone drugs in the treatment of malaria, and research into new derivatives continues to be a priority due to widespread drug resistance. nih.govnih.gov Both 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) scaffolds have been used to develop hybrid compounds and novel derivatives with potent antimalarial activity. nih.govnih.gov

A medicinal chemistry program focusing on quinoline-4-carboxamides identified a series with potent activity against the blood stage of Plasmodium falciparum. acs.org An initial hit compound with an EC₅₀ of 120 nM was optimized to produce lead molecules with low nanomolar potency and excellent oral efficacy in a mouse model of malaria. acs.org Another study investigated 8-aminoquinoline-uracil metal complexes and found that all tested complexes showed fair antimalarial activity against a chloroquine-resistant strain of P. falciparum. nih.gov The 8-aminoquinoline derivative primaquine (B1584692) is an approved drug for treating relapsing malaria caused by P. vivax and P. ovale. nih.gov


Anti-Leishmanial Activities

Quinoline derivatives have been a significant area of investigation in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. Research has demonstrated that various quinoline-based compounds exhibit promising activity against different species of Leishmania.

One area of focus has been the derivatization of existing quinoline structures to enhance their anti-leishmanial effects. For instance, some quinoline derivatives that initially showed low levels of activity were converted into organic salts, which resulted in increased efficacy against L. amazonensis and L. braziliensis promastigotes and amastigotes. nih.gov Another approach involved the synthesis of furanchalcone-quinolines, which demonstrated moderate anti-leishmanial properties. nih.gov The length of the alkyl linker in these hybrid molecules was found to influence their activity, with a five-carbon chain yielding the highest potency in one study. nih.gov

Additionally, selenocyanates and diselenides containing a quinoline scaffold have shown promising anti-leishmanial activity against L. infantum axenic amastigotes with low toxicity to human cells. nih.gov Furthermore, quinoline derivatives incorporating phosphine (B1218219) oxide groups have displayed significant activity against both promastigotes and intracellular amastigotes. nih.gov One particular derivative from this series was noted for its high selectivity index, indicating a favorable profile of activity against the parasite with lower toxicity to host cells. nih.gov It is also noteworthy that 2-substituted quinolines have shown activity against a Leishmania donovani line that is resistant to the 8-aminoquinoline drug, sitamaquine, suggesting a different mechanism of action. nih.gov

Table 1: Anti-Leishmanial Activity of Selected Quinoline Derivatives

Derivative Type Leishmania Species Target Stage IC50 (µM) Reference
Organic Salt Derivative L. amazonensis Promastigote 43.25 ± 2.68 nih.gov
Furanchalcone-Quinoline (5-carbon alkyl chain) L. (V.) panamensis Intracellular Amastigote 13.78 ± 2.41 nih.gov
Phosphine Oxide Derivative - Promastigote 2.33 ± 0.25 - 6.01 ± 0.80 nih.gov
Phosphine Oxide Derivative - Intracellular Amastigote 1.39 ± 1.08 - 4.14 ± 1.64 nih.gov

IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Antitubercular Activities

The quinoline scaffold is a key component in a number of natural and synthetic compounds with antitubercular properties. nih.gov Research into quinoline-based compounds has yielded derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. acs.org

One study focused on quinoline-based compounds with an isoxazole-containing side chain. The most potent of these compounds demonstrated submicromolar activity against replicating Mtb, with minimum inhibitory concentrations (MICs) of 0.77 and 0.95 μM. These compounds were also active against non-replicating persistent bacteria and showed no toxicity to Vero cells at concentrations up to 128 μM. acs.org Importantly, they retained their activity against rifampin, isoniazid, and streptomycin-resistant Mtb strains. acs.org

Another investigation into isatin-tethered quinolines revealed potent antitubercular activity, with MICs ranging from 0.06 to 7.81 µg/mL. One compound, in particular, was about 100 times more active than the lead compound. Furthermore, certain derivatives showed superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov The position of substituents on the quinoline and oxindole (B195798) rings was found to significantly influence the antitubercular activity. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

Derivative Type M. tuberculosis Strain MIC Reference
Quinoline-isoxazole Replicating 0.77 µM acs.org
Quinoline-isoxazole Replicating 0.95 µM acs.org
Isatin-tethered quinoline H37Rv 0.06 µg/mL nih.gov
Isatin-tethered quinoline MDR 0.24 µg/mL nih.gov
Isatin-tethered quinoline XDR 1.95 µg/mL nih.gov

MIC: Minimum Inhibitory Concentration. This value represents the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Research

Quinoline and its derivatives have been identified as a promising class of compounds in the development of new anti-inflammatory agents. alliedacademies.org These compounds have been investigated for their ability to target several key players in the inflammatory process, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). nih.govresearchgate.net

The anti-inflammatory potential of quinoline derivatives is often dependent on the nature and position of the substituents on the quinoline ring. For example, quinolines bearing a carboxamide moiety have been associated with TRPV1 antagonism, a target involved in pain and inflammation. nih.govresearchgate.net In contrast, those with a carboxylic acid group have shown COX-inhibition. nih.govresearchgate.net

One study involved the synthesis of new 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which were then screened for their analgesic and anti-inflammatory activities. alliedacademies.org Using a carrageenan-induced rat paw edema model, one of the synthesized compounds demonstrated significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org This suggests that this particular derivative could be a valuable lead compound for the development of more potent anti-inflammatory agents. alliedacademies.org

Antiviral Research (e.g., Anti-HIV)

The quinoline scaffold has been a focal point in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). A significant breakthrough in anti-HIV drug discovery was the development of elvitegravir, a quinoline derivative that acts as a potent HIV integrase inhibitor.

Research has also explored quinoline-based allosteric inhibitors of HIV-1 integrase (ALLINIs). Studies have shown that substitutions at various positions of the quinoline ring can impact the antiviral potency of these compounds. For instance, the addition of a bromine atom at the 6 or 8 position of certain 4-benzodioxane substituted quinoline-based ALLINIs conferred better antiviral properties against the wild-type HIV-1 construct. nih.gov Interestingly, the 8-bromo analog retained its full effectiveness against an ALLINI-resistant viral mutant (A128T), while the 6-bromo analog lost significant potency. nih.gov

Furthermore, quinolinonyl non-diketo acid derivatives have been synthesized and evaluated as inhibitors of HIV-1 ribonuclease H (RNase H) and the polymerase functions of reverse transcriptase. nih.gov Many of the newly designed quinolinones were active against RNase H, with several compounds showing activity in the low micromolar range. nih.gov The most active compounds in this series had IC50 values of approximately 1.5 μM. nih.gov

Table 3: Anti-HIV Activity of Selected Quinoline Derivatives

Derivative Type HIV Target Activity (IC50) Reference
Quinolinonyl non-diketo acid RNase H ~1.5 µM nih.gov

IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Neurological and Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Quinoline derivatives are being actively investigated for their potential in treating neurodegenerative diseases, with a particular focus on Alzheimer's disease. researchgate.net The multifaceted nature of Alzheimer's, which involves cholinergic deficits, beta-amyloid plaque formation, and tau protein aggregation, has led researchers to explore multifunctional quinoline-based compounds. researchgate.netwalshmedicalmedia.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. semanticscholar.org Quinoline alkaloids have been evaluated for their inhibitory activity against both of these enzymes. researchgate.net

In one study, a series of quinoline-polyamine conjugates were designed and synthesized. Some of these compounds showed potent inhibition of cholinesterases, with IC50 values in the micromolar range. nih.gov One compound exhibited the strongest inhibition of AChE with an IC50 value of 8.78 μM, while another was the most potent inhibitor of BChE with an IC50 of 1.60 μM, which was slightly better than the approved drug rivastigmine. nih.gov Molecular modeling suggested that this potent BChE inhibitor could target both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Another study reported on quinolinone hybrids as dual inhibitors of acetylcholinesterase and Aβ aggregation. Two compounds from this series, AM5 and AM10, had IC50 values for AChE inhibition of 1.29 ± 0.13 and 1.72 ± 0.18 μM, respectively. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

Compound Target Enzyme IC50 (µM) Reference
Quinoline-polyamine conjugate (8n) Acetylcholinesterase (AChE) 8.78 nih.gov
Quinoline-polyamine conjugate (8i) Butyrylcholinesterase (BChE) 1.60 nih.gov
Quinolinone hybrid (AM5) Acetylcholinesterase (AChE) 1.29 ± 0.13 nih.gov
Quinolinone hybrid (AM10) Acetylcholinesterase (AChE) 1.72 ± 0.18 nih.gov

IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Beta-Amyloid Aggregation Inhibition

The aggregation of the beta-amyloid (Aβ) peptide is a central event in the pathology of Alzheimer's disease. frontiersin.org Consequently, the inhibition of Aβ aggregation is a major therapeutic goal. Various quinoline derivatives have been designed and synthesized to target this process.

One study focused on quinoline/cinnamic acid hybrids, some of which showed significant activity against Aβ42 aggregation. iaea.org These compounds were also able to reduce Aβ42-induced neurotoxicity in a dose-dependent manner. iaea.org In another investigation, novel 8-hydroxyquinoline-indole hybrids were synthesized. Several of these compounds were potent inhibitors of self-induced Aβ1-42 aggregation, with EC50 values as low as 1.08 μM. These compounds also effectively inhibited Aβ1-42 aggregation induced by copper and zinc ions. mdpi.com

Furthermore, quinolinone hybrids have been identified as dual inhibitors of both acetylcholinesterase and Aβ aggregation. nih.gov Two such compounds demonstrated a remarkable ability to inhibit the fibrillation of Aβ42 oligomers at a concentration of 10 μM. nih.gov

Table 5: Beta-Amyloid Aggregation Inhibitory Activity of Selected Quinoline Derivatives

Derivative Type Inhibition Target Activity (EC50/IC50) Reference
8-Hydroxyquinoline-indole hybrid (18f) Self-induced Aβ1-42 aggregation 1.08 µM (EC50) mdpi.com
8-Hydroxyquinoline-indole hybrid (18d) Self-induced Aβ1-42 aggregation 1.48 µM (EC50) mdpi.com
8-Hydroxyquinoline-indole hybrid (18c) Self-induced Aβ1-42 aggregation 1.72 µM (EC50) mdpi.com

EC50: Half maximal effective concentration. This value represents the concentration of a drug that gives half-maximal response. IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Neuroprotective Effects

This compound derivatives have emerged as compounds of interest in the study and imaging of neurodegenerative disorders. The expression of peripheral-type benzodiazepine (B76468) receptors (PBRs) is known to increase in response to neuroinflammation associated with these conditions. nih.gov This has led to the development of quinoline-carboxamide derivatives as potential radioligands for in vivo monitoring of neurodegeneration using positron emission tomography (PET). nih.gov

One such derivative, labeled with carbon-11 (B1219553) as [11C]VC195, was evaluated in a preclinical model of Huntington's disease. nih.gov In this model, an increase in radioactivity accumulation was observed in the affected brain region for all tested tracers. nih.gov The [11C]VC195 compound demonstrated a high lesioned-to-unlesioned striatum ratio, indicating its potential as a promising candidate for the in vivo PET monitoring of neurodegenerative processes. nih.gov

Furthermore, research into multifunctional agents for Alzheimer's disease has explored derivatives where a carbamate (B1207046) fragment is attached at the 8-position of the quinoline ring. nih.gov In studies using PC12 cells, compounds with this modification at the 8-position showed significant neuroprotective effects against injury induced by amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. nih.gov The quinoline scaffold itself is recognized for its potential in developing agents against neurodegenerative conditions like Alzheimer's and Parkinson's diseases. bohrium.comnih.gov

Metabolic Disease Research (e.g., NAD-Hydrolyzing Enzyme CD38)

A significant area of research for this compound derivatives is in the field of metabolic diseases, particularly through the inhibition of the NAD-hydrolyzing enzyme CD38. nih.gov CD38 is a key enzyme that metabolizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial cofactor in cellular metabolism. nih.gov By inhibiting CD38, NAD+ levels can be increased, which has therapeutic implications for diseases associated with abnormally low NAD+. nih.govresearchgate.net

Systematic exploration of the structure-activity relationships (SAR) of 4-amino-8-quinoline carboxamides has led to the identification of potent human CD38 inhibitors, with some being 10- to 100-fold more potent than the initial screening hits. nih.govresearchgate.net The development of these inhibitors involved modifying the 4-, 6-, and 8-substituents of the quinoline ring to optimize binding and inhibitory activity. nih.gov

Key findings from this research include:

The identification of several molecules with low clearances and good oral bioavailability, making them suitable for in vivo studies. nih.gov

Two specific inhibitors, 1ah and 1ai , were shown to effectively elevate NAD+ tissue levels in the liver and muscle of a diet-induced obese mouse model. nih.govresearchgate.net

The development of these potent inhibitor compounds aids in the further biological study of the CD38 enzyme and the therapeutic potential of NAD+ enhancement in metabolic disease models. nih.gov

The following table details the structure-activity relationships of select 4-amino-8-quinoline carboxamide derivatives as human CD38 inhibitors. researchgate.net

CompoundSubstituent (R)hCD38 IC50 (nM)
1a2,3-dichlorobenzyl1100 ± 200
1e2-chlorobenzyl1500 ± 500
1h3-chlorobenzyl900 ± 200
1k4-chlorobenzyl1100 ± 200
1ab2,6-dichlorobenzyl190 ± 40
1ac2,3,6-trichlorobenzyl26 ± 4
1ah2-fluoro-6-(trifluoromethyl)benzyl13 ± 3
1ai2-chloro-6-fluorobenzyl12 ± 2

Agricultural and Pesticide Research

The quinoline scaffold is present in many biologically active compounds and has been investigated for various applications in agriculture. researchgate.net

Derivatives of quinoline-8-carboxylic acid have been specifically developed for their herbicidal properties. google.com Novel quinoline-8-carboxylic acid azolides have been patented for their use in controlling undesirable plant growth. google.com These compounds are noted for their effective herbicidal action and good tolerance by certain crop species. google.com While other isomers, such as quinoline-2-carboxamides, have also been tested for their ability to inhibit photosynthetic electron transport in plants, the development of azolides represents a specific application of the quinoline-8-carboxylic acid structure in herbicide research. researchgate.netgoogle.comnih.gov

The quinoline core structure is a component of various compounds with known fungicidal properties. researchgate.netnih.gov Research has shown that different quinoline derivatives exhibit activity against a range of agriculturally significant phytopathogenic fungi. nih.govresearchgate.net For instance, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have shown potent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

While much of the research focuses on the broader class of quinoline derivatives, specific 8-substituted compounds have demonstrated notable antifungal effects. mdpi.com For example, a hybrid complex, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), showed excellent antifungal activity against Candida albicans. mdpi.com Although this is a sulfonamide rather than a carboxamide, it highlights the potential of the 8-position on the quinoline ring as a site for modification in the design of new fungicides.

Preclinical Evaluation and Translational Research of Quinoline 8 Carboxamide Analogues

In Vitro Biological Assays

In vitro assays are fundamental in the early stages of drug development for determining the biological activity of new chemical entities. These assays provide a controlled environment to study the effects of compounds on specific biological targets, such as cells and enzymes.

Cell-based assays are crucial for evaluating the effects of quinoline-8-carboxamide analogues on cellular processes. A series of novel 8-quinolinesulfonamide derivatives, which are structurally related to quinoline-8-carboxamides, were tested for their cytotoxic activity against several cancer cell lines. Compound 9a from this series demonstrated significant cytotoxicity. For instance, it exhibited a GI50 (concentration causing 50% growth inhibition) of 223.1 µg/mL against the A549 lung cancer cell line nih.gov. Further studies with this compound on A549 cells showed a significant reduction in cell number, indicating a strong anti-proliferative effect nih.gov. Notably, most of the tested quinoline-8-sulfonamide (B86410) derivatives showed low cytotoxicity towards normal human dermal fibroblasts, suggesting a degree of selectivity for cancer cells nih.gov.

In other research, various quinoline (B57606) derivatives have been shown to be toxic to human cancer cell lines such as HL-60 and U937 at concentrations between 100–200 μg/ml. Specifically, functionalization of the quinoline structure has been shown to influence cytotoxic effects against Caco-2 cell lines brieflands.com.

The induction of apoptosis is a key mechanism for many anticancer agents. Studies on carboxamide-appended quinoline moieties have demonstrated their potential as apoptosis inducers. These compounds were found to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein BAX and caspase-3 researchgate.netresearchgate.net. Flow cytometry analysis confirmed that certain quinoline-carboxamide derivatives induce cell cycle arrest, leading to apoptotic cell death researchgate.net. For example, some quinoline derivatives induced apoptosis in up to 30% of MCF-7 breast cancer cells.

Table 1: Cytotoxicity of Quinoline-8-Sulfonamide Analogue 9a

Cell Line Cancer Type GI50 (µg/mL)
C32 Amelanotic Melanoma 233.9
COLO829 Melanotic Melanoma 168.7
MDA-MB-231 Breast Cancer 273.5
U87-MG Glioblastoma 339.7
A549 Lung Cancer 223.1

Data sourced from nih.gov.

Enzyme activity assays are employed to determine the effect of compounds on specific enzymes that are often implicated in disease pathways.

Carbonic Anhydrase Inhibition: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX nih.govresearchgate.net. Compound 5h in this series was a potent inhibitor of hCA I and hCA II with inhibition constants (KI) of 61.9 nM and 33.0 nM, respectively nih.govresearchgate.net. Compounds 5a and 5b also showed significant inhibition of hCA II with KI values of 88.4 nM and 85.7 nM, respectively nih.govresearchgate.net.

P2X7 Receptor Antagonism: While not specific to the 8-carboxamide scaffold, studies on quinoline-6-carboxamide (B1312354) benzenesulfonates have demonstrated their potential as P2X7 receptor antagonists. The 4-iodo compound 2f was the most potent in this series, with an IC50 value of 0.566 μM nih.gov. The 4-fluoro (2e ) and 4-chloro (2g ) analogues also showed notable potency with IC50 values of 0.624 μM and 0.813 μM, respectively nih.gov.

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation: Quinoline-8-sulfonamide derivatives have been investigated as modulators of PKM2, a key enzyme in cancer metabolism nih.gov. Compound 9a was found to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50% at a concentration of 200 µg/mL, suggesting its role as a modulator of PKM2 activity nih.gov.

Table 2: Enzyme Inhibitory Activity of Quinoline Carboxamide Analogues

Compound Target Enzyme Activity (KI/IC50)
5h hCA I 61.9 nM (KI)
5h hCA II 33.0 nM (KI)
5a hCA II 88.4 nM (KI)
5b hCA II 85.7 nM (KI)
2f P2X7R 0.566 µM (IC50)
2e P2X7R 0.624 µM (IC50)
2g P2X7R 0.813 µM (IC50)

Data sourced from nih.govresearchgate.netnih.gov.

In Vivo Efficacy Studies

Following promising in vitro results, in vivo studies are conducted to assess the efficacy of compounds in a living organism, providing a more complex biological system for evaluation.

Zebrafish Models: The zebrafish (Danio rerio) model is increasingly used in drug discovery due to its genetic tractability and rapid development. While specific studies on this compound analogues in zebrafish disease models are not extensively documented, broader research has shown the utility of this model for quinoline derivatives. For instance, a study identified eight quinoline derivatives that protected hair cells in the zebrafish lateral line from aminoglycoside-induced damage nih.gov. This suggests the potential of the zebrafish model for evaluating the protective effects of this compound analogues in relevant disease contexts.

Mouse Models: Mouse models are a cornerstone of preclinical efficacy testing. Although specific in vivo efficacy data for this compound analogues is limited in the public domain, studies on other isomers provide valuable insights. For example, a quinoline-4-carboxamide derivative, DDD107498 , demonstrated excellent oral efficacy in a P. berghei malaria mouse model, achieving a complete cure at a dose of 30 mg/kg administered orally once a day for four days acs.orgnih.govacs.org. Another quinoline-4-carboxamide, compound 27 , showed an ED90 of 2.6 mg/kg in the same model acs.org. These findings highlight the potential of the quinoline carboxamide scaffold for in vivo efficacy.

The assessment of efficacy in relevant disease models is the ultimate goal of in vivo studies. As mentioned, quinoline-4-carboxamide analogues have shown significant efficacy in mouse models of malaria acs.orgnih.govacs.org. The promising in vitro anticancer and enzyme-inhibiting activities of this compound and its related analogues suggest that future in vivo studies could focus on their evaluation in oncology and other relevant disease models.

Pharmacokinetic Profiling in Research Contexts

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which are critical factors for its in vivo efficacy.

Pharmacokinetic studies of a quinoline-4-carboxamide derivative in mice revealed low clearance, a moderate volume of distribution, and a good half-life, although oral bioavailability was poor for some of the initial compounds nih.gov. However, optimization led to derivatives like DDD107498 with excellent pharmacokinetic properties acs.orgacs.org. A study on pyrazine-carboxamide and quinoline-carboxamide derivatives also included in silico prediction of pharmacokinetic profiles using the SwissADME web server nih.gov.

Drug Design and Development Considerations for this compound Scaffolds

The this compound scaffold serves as a foundational structure in the design of various therapeutic agents, notably inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.govbath.ac.uk The development process for these compounds involves meticulous strategies for identifying potent lead compounds, optimizing their activity through structural modifications, and employing bioisosteric replacements to enhance desirable properties. nih.govacs.orgdanaher.com

Lead Compound Identification and Optimization

The initial phase of developing novel therapeutic agents from the this compound scaffold involves identifying a "lead compound," a molecule that demonstrates a desired biological activity. danaher.com This process is often followed by extensive optimization to enhance potency and other pharmacological properties. danaher.comnih.gov

A key strategy in the design of this compound-based inhibitors is the creation of a specific pharmacophore conformation. This is achieved through the formation of an intramolecular hydrogen bond, which helps to lock the molecule into the required orientation for interacting with its target. nih.govbath.ac.ukresearchgate.net Once a lead compound is identified, its structure is systematically modified to explore the structure-activity relationship (SAR), which describes how specific chemical alterations affect the compound's biological activity. nih.gov

For instance, in the development of quinoline-8-carboxamides as PARP-1 inhibitors, researchers synthesized a series of analogues to probe the effects of substituents at different positions on the quinoline ring. nih.gov The lead compound, 3-iodothis compound, was used as a precursor for generating diversity through palladium-catalyzed coupling reactions. nih.govbath.ac.uk

The optimization process revealed distinct SAR findings:

Substituents at the 3-position: The inhibitory activity against human recombinant PARP-1 was found to be sensitive to the nature of the group at this position. The research indicated a requirement for a small, narrow substituent for optimal activity. nih.govbath.ac.uk

Substituents at the 2-position: Introducing substituents at the 2-position generally led to an increase in potency. nih.gov The most active compound from this optimization effort was 2-methylthis compound, which exhibited a significant improvement in inhibitory concentration compared to standard inhibitors like 5-aminoisoquinolin-1-one. nih.govresearchgate.net

The table below details the inhibitory activity of selected this compound analogues against PARP-1, illustrating the optimization process.

CompoundModificationTargetIC50
5-aminoisoquinolin-1-one (5-AIQ)Standard InhibitorPARP-11.8 µM
2-methylthis compoundMethyl group at C2-positionPARP-1500 nM

This table presents data on the half-maximal inhibitory concentration (IC50) for different compounds against the PARP-1 enzyme. A lower IC50 value indicates greater potency. nih.gov

Similarly, optimization of a different series, quinoline-4-carboxamides, for antimalarial activity involved modifying a screening hit to improve potency and pharmacokinetic properties. acs.org Extending a linker chain in one analogue resulted in a 17-fold improvement in antiplasmodial activity, demonstrating how systematic structural changes can dramatically enhance efficacy. acs.org

Bioisosteric Replacements in Quinoline Carboxamide Design

In the development of quinoline carboxamide-type modulators for the ATP-binding cassette (ABC) transporter ABCG2, a significant challenge was the rapid enzymatic cleavage of the central benzanilide moiety in potent lead compounds like UR-COP78. nih.govacs.orgfigshare.com To create more stable analogues, a bioisosteric approach was employed where the labile benzanilide core was replaced with a more robust biphenyl group. nih.govnih.gov

This replacement led to the synthesis of a series of N-(biphenyl-3-yl)quinoline carboxamides. nih.gov While this modification resulted in slightly lower potency and selectivity compared to the original benzanilide-containing compounds, the new biphenyl analogues were considerably more stable. acs.orgnih.govfigshare.com This demonstrated that the benzanilide core was not an essential structural feature for the modulatory activity on ABCG2. nih.gov

The following table compares the activity of a parent compound with its bioisosteric analogues.

CompoundCore MoietyTargetIC50Imax
UR-COP78 (parent compound)BenzanilideABCG2Potent (value not specified)>90%
UR-COP228BiphenylABCG2591 nM109%
UR-COP258BiphenylABCG2544 nM112%

This table shows the inhibitory activity (IC50) and maximal inhibitory effect (Imax) of quinoline carboxamide analogues on the ABCG2 transporter. It illustrates the effect of replacing a benzanilide core with a biphenyl core. nih.govnih.gov

Another example of bioisosteric thinking in a related scaffold involves quinoline-8-sulfonamide derivatives, where the 1,2,3-triazole system is recognized as a common bioisostere for an amide group. mdpi.com This highlights a potential avenue for modifying the carboxamide group in this compound itself to modulate its properties. mdpi.com

Advanced Analytical and Characterization Techniques in Quinoline 8 Carboxamide Research

Spectroscopic Analysis (e.g., NMR Spectroscopy, Mass Spectrometry, FTIR)

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized quinoline-carboxamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about the molecular framework, functional groups, and atomic connectivity. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the analysis of various quinoline-carboxamide derivatives, ¹H NMR spectra typically reveal signals corresponding to the aromatic protons of the quinoline (B57606) ring and protons associated with the carboxamide group and any substituents. nih.gov For example, ¹H NMR spectra of certain quinoline-based thiosemicarbazides showed D₂O-exchangeable signals for the NH groups in the δ 10.52–9.46 ppm region. nih.gov ¹³C NMR spectroscopy is used to identify all unique carbon environments within the molecule. researchgate.net In N-substituted 8-quinoline derivatives, characteristic signals for the amide and quinoline carbons are observed, such as the C=S signal for thiosemicarbazide derivatives appearing between 180.0 and 180.3 ppm. nih.govnih.gov

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compounds. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. For instance, the HRMS-ESI (m/z) for a specific 8-amino-quinoline derivative was calculated as [M + H]⁺ 378.14 and found to be 378.50, confirming its composition. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. For quinoline-carboxamide structures, key vibrational bands include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, and vibrations associated with the aromatic quinoline core. In one study of N-(Quinolin-8-yl)quinoline-2-carboxamide, a strong N-H stretching vibration was observed at 3314 cm⁻¹, while the C=O stretching appeared prominently at 1678 cm⁻¹. nih.gov For other derivatives, characteristic bands for sulfonyl groups (SO₂) have been identified between 1353–1319 cm⁻¹ and 1170–1143 cm⁻¹. nih.gov

TechniqueCompound TypeObserved Signals / BandsReference
FTIRN-(Quinolin-8-yl)quinoline-2-carboxamide3314 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch), 1523 cm⁻¹ (aromatic C=C stretch) nih.gov
¹³C NMR8-Amino-quinoline derivativeδ 170.90, 166.38 (C=O), 149.65-114.64 (aromatic carbons) ppm nih.gov
HRMS8-Amino-quinoline derivative[M+H]⁺ calculated: 378.14, found: 378.50 nih.gov
¹H NMRQuinoline-based thiosemicarbazidesδ 10.52–9.46 ppm (exchangeable NH protons) nih.gov

X-ray Crystallography for Structural Elucidation and Intramolecular Interactions

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of molecular geometry, bond lengths, bond angles, and the conformation of molecules. chemmethod.com For quinoline-8-carboxamide derivatives, single-crystal X-ray diffraction studies have been instrumental in understanding their structural features and non-covalent interactions. nih.gov

In the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, the two quinoline ring systems are nearly planar, with a dihedral angle of 11.54 (3)° between them. nih.gov The molecular conformation is stabilized by significant intramolecular hydrogen bonds. nih.gov Specifically, the amide nitrogen atom (N-H) forms a bifurcated hydrogen bond with the nitrogen atoms of both quinoline rings. nih.gov Additionally, a C-H···O hydrogen bond is observed between a quinoline carbon and the amide oxygen atom. nih.gov

These studies also reveal intermolecular forces that govern the crystal packing. In the same compound, weak intermolecular π–π stacking interactions are present between the quinoline rings of adjacent molecules, with a centroid–centroid distance of approximately 3.735 Å. nih.gov Such detailed structural information is vital for structure-activity relationship studies and the rational design of new molecules.

ParameterCompoundValue / ObservationReference
Crystal SystemQuinoline Dicarbamic Acid DerivativeMonoclinic chemmethod.com
Space GroupQuinoline Dicarbamic Acid DerivativeP2₁/c chemmethod.com
Dihedral AngleN-(Quinolin-8-yl)quinoline-2-carboxamide11.54 (3)° (between the two quinoline rings) nih.gov
Intramolecular InteractionsN-(Quinolin-8-yl)quinoline-2-carboxamideBifurcated N—H⋯N hydrogen bonds; C—H⋯O hydrogen bond nih.gov
Intermolecular InteractionsN-(Quinolin-8-yl)quinoline-2-carboxamideπ–π stacking with a centroid–centroid distance of 3.7351 (14) Å nih.gov

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound derivatives. nih.govacs.org Reversed-phase HPLC (RP-HPLC) is commonly used to verify the purity of synthesized compounds, often achieving greater than 95% purity. nih.gov

The methodology for purity analysis typically involves a standard setup. For a series of novel 8-amino-quinoline derivatives, HPLC analysis was performed using a C18 reversed-phase column. nih.gov The separation was achieved using a mobile phase gradient of acetonitrile and water, with detection carried out using a PDA (Photodiode Array) detector at a wavelength of 240 nm. nih.gov Such methods are crucial for ensuring that the characterized material is free from starting materials, by-products, or other impurities, which is a prerequisite for accurate biological and chemical evaluation. HPLC is also employed in more specialized analyses, such as determining the enantiomeric excess (ee) of chiral quinoline derivatives using a chiral stationary phase. acs.org

ParameterDetailsApplicationReference
TechniqueHigh-Performance Liquid Chromatography (HPLC)Purity assessment, enantiomeric excess determination nih.govacs.org
ColumnRP ThermoScientific TM Hypersil TM C18 ODS (5 μm, 250 × 4.6 mm ID)Purity determination of 8-amino-quinoline derivatives nih.gov
Mobile PhaseAcetonitrile/water gradientPurity determination of 8-amino-quinoline derivatives nih.gov
DetectorVarian Pro Star 330 PDAPurity determination of 8-amino-quinoline derivatives nih.gov
Detection Wavelength240 nmPurity determination of 8-amino-quinoline derivatives nih.gov

Future Directions and Emerging Research Avenues for Quinoline 8 Carboxamide

Exploration of Novel Biological Targets

While quinoline-8-carboxamide derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties, the exploration of novel biological targets remains a fertile ground for discovery. The inherent structural features of the quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, allow for diverse chemical modifications, enabling the fine-tuning of interactions with a wide range of biomolecules. nih.govrsc.org

Recent research into various quinoline derivatives has highlighted their potential to modulate enzymes and pathways not traditionally associated with this scaffold. For instance, certain quinoline-2-carboxamides have been identified as potent inhibitors of carbonic anhydrase isoforms, enzymes crucial in pH homeostasis and implicated in various diseases. nih.gov Similarly, quinoline-8-sulfonamides have been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov These findings suggest that the this compound core could be systematically screened against a broader panel of enzymes, receptors, and ion channels to uncover new therapeutic applications.

Table 1: Potential Novel Biological Targets for this compound Derivatives

Target ClassSpecific Example(s)Therapeutic Area
MetalloenzymesCarbonic Anhydrases (CAs)Glaucoma, Epilepsy, Cancer
KinasesPyruvate Kinase M2 (PKM2)Cancer Metabolism
ProteasesCathepsin BNeurodegenerative Diseases
Translation FactorsElongation Factor 2 (eEF2)Malaria

This table is generated based on research on related quinoline compounds and represents potential areas of exploration for this compound.

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred a shift from the "one target, one molecule" paradigm towards the development of multi-target directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering enhanced efficacy and a reduced likelihood of drug resistance. The quinoline scaffold is particularly well-suited for the design of MTDLs due to its ability to incorporate various pharmacophoric features. nih.govresearchgate.net

In the context of Alzheimer's disease, for example, researchers have developed 8-hydroxyquinoline (B1678124) derivatives that act as multifunctional ligands. nih.gov These compounds can chelate metal ions, inhibit cholinesterases and monoamine oxidases, and prevent the aggregation of amyloid-β peptides. nih.govnih.gov This multi-pronged approach addresses several pathological hallmarks of the disease. Following this strategy, this compound derivatives could be rationally designed to incorporate functionalities that target multiple key players in a disease cascade. For instance, hybrids of this compound with other known pharmacophores could yield novel MTDLs with synergistic activities. rsc.org

Applications in Nanomedicine and Drug Delivery Systems

Despite their therapeutic promise, some quinoline derivatives face challenges related to poor solubility, which can limit their bioavailability and clinical application. escholarship.org Nanotechnology offers innovative solutions to overcome these pharmacokinetic hurdles. mdpi.com Encapsulating this compound derivatives within nanocarriers, such as polymeric nanoparticles or liposomes, can enhance their stability, improve their penetration across biological barriers like the blood-brain barrier, and enable targeted release at the site of action. mdpi.com

These advanced delivery systems not only have the potential to increase the local concentration of the drug but also to minimize systemic exposure and associated side effects. mdpi.com The development of targeted nanomedicine formulations of this compound could significantly enhance their therapeutic index for a variety of diseases, including cancer and central nervous system disorders.

Addressing Challenges in this compound Drug Discovery

The journey of a this compound derivative from a promising hit compound to a clinical candidate is fraught with challenges. A primary obstacle is optimizing the pharmacokinetic profile. Issues such as high lipophilicity, poor aqueous solubility, and rapid metabolic degradation are common for quinoline-based compounds and must be addressed through medicinal chemistry efforts. acs.org

Structure-activity relationship (SAR) studies are crucial in identifying the key structural motifs that govern both the desired biological activity and the ADME (absorption, distribution, metabolism, and excretion) properties. rsc.org For example, strategic modifications to the carboxamide side chain or substitutions on the quinoline ring can significantly impact metabolic stability and solubility. acs.org Overcoming these challenges requires an iterative process of molecular design, chemical synthesis, and biological evaluation to achieve a balance between potency and drug-like properties. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound derivatives is no exception. wiley-vch.de These computational tools can accelerate the design-synthesize-test-analyze cycle by rapidly predicting the biological activities and physicochemical properties of virtual compounds. nih.gov

Q & A

Q. What experimental controls are essential when studying this compound’s off-target effects?

  • Best practices :
  • Negative controls : Include vehicle-only (e.g., DMSO) and scrambled analogs.
  • Positive controls : Use known inhibitors/activators of the target pathway.
  • Dose-response curves : Validate specificity by testing a range of concentrations .

Data Analysis and Reporting

  • Handling anomalies : Document unexpected results (e.g., non-linear kinetics) and probe via replicate experiments or alternative assays .
  • Error mitigation : Quantify instrument variability (e.g., triplicate runs) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

For further methodological rigor, consult frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

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Reactant of Route 1
Quinoline-8-carboxamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.